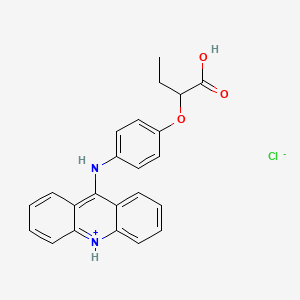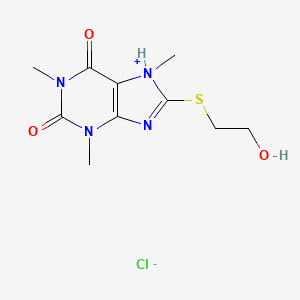
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The addition of the beta-hydroxyethylmercapto group to the caffeine molecule may impart unique properties that could be beneficial in different scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with beta-hydroxyethylmercapto compounds. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, with a base such as Cs2CO3 . The reaction is usually performed under microwave activation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride can undergo various chemical reactions, including:
Oxidation: The beta-hydroxyethylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the beta-hydroxyethylmercapto group to a thiol or further to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the beta-hydroxyethylmercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the beta-hydroxyethylmercapto group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It can be used in the development of new materials or as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is likely similar to that of caffeine, which primarily acts as an adenosine receptor antagonist. By blocking adenosine receptors, caffeine increases the release of neurotransmitters like dopamine and norepinephrine, leading to its stimulant effects . The addition of the beta-hydroxyethylmercapto group may modify its interaction with these receptors or introduce new molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromocaffeine: A precursor in the synthesis of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride.
8-Bromo-1-butyltheobromine: Another caffeine derivative with modifications at the C-8 position.
8-Bromo-7-butyltheophylline: Similar to 8-bromocaffeine but with different substituents at the C-8 position.
Uniqueness
This compound is unique due to the presence of the beta-hydroxyethylmercapto group, which may impart distinct chemical and biological properties compared to other caffeine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
56223-60-0 |
|---|---|
Formule moléculaire |
C10H15ClN4O3S |
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
8-(2-hydroxyethylsulfanyl)-1,3,7-trimethyl-7H-purin-7-ium-2,6-dione;chloride |
InChI |
InChI=1S/C10H14N4O3S.ClH/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16;/h15H,4-5H2,1-3H3;1H |
Clé InChI |
ZGRRBICBPANSIR-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

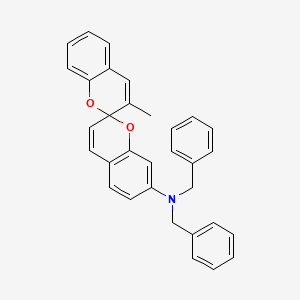
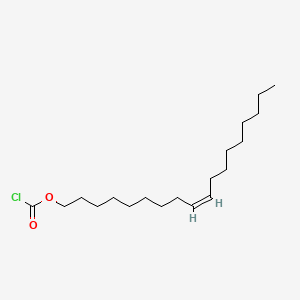
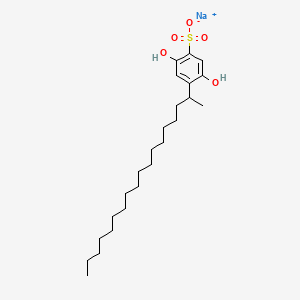
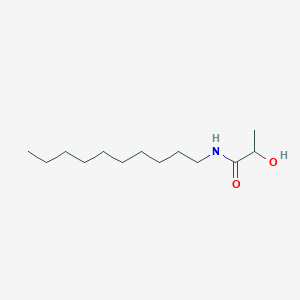
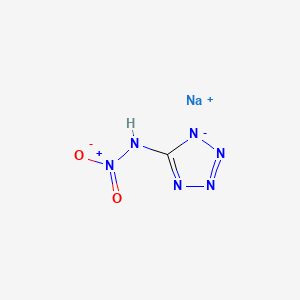
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
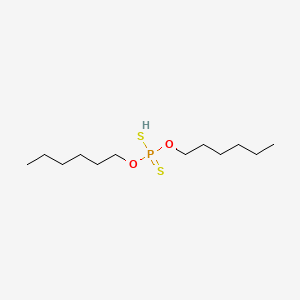
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

